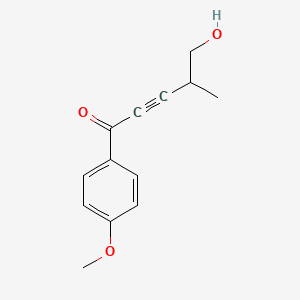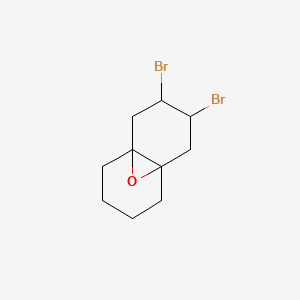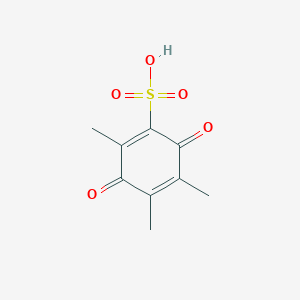
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid typically involves organic synthesis reactions. Specific synthetic routes and reaction conditions can vary, but they generally include the use of reagents such as N-bromosuccinimide in acetonitrile-water mixtures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar organic synthesis techniques, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides and reducing agents. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in pharmacological applications, it may interact with specific enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: This compound has a similar structure but with different functional groups.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another structurally related compound with distinct chemical properties.
Uniqueness
2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
805183-15-7 |
|---|---|
Formule moléculaire |
C9H10O5S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-diene-1-sulfonic acid |
InChI |
InChI=1S/C9H10O5S/c1-4-5(2)8(11)9(15(12,13)14)6(3)7(4)10/h1-3H3,(H,12,13,14) |
Clé InChI |
XEHYYSLARNLHQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)C)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


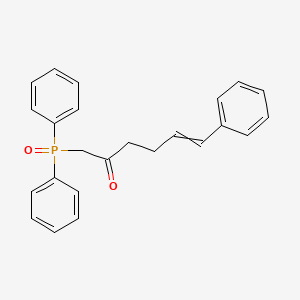
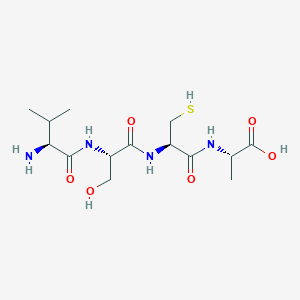
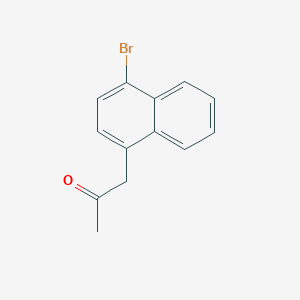
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
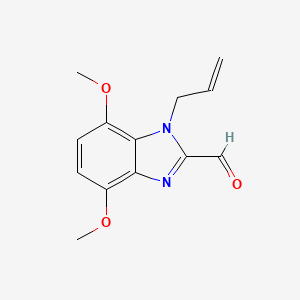
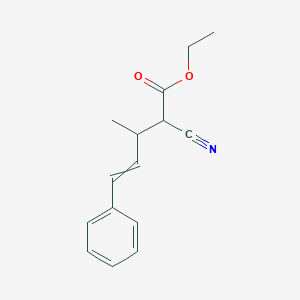
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
